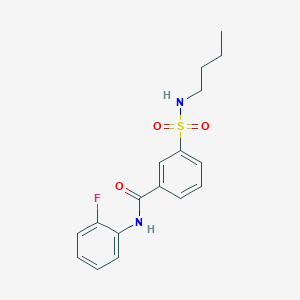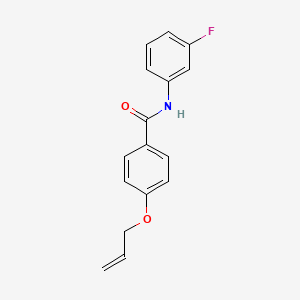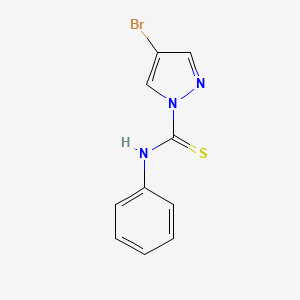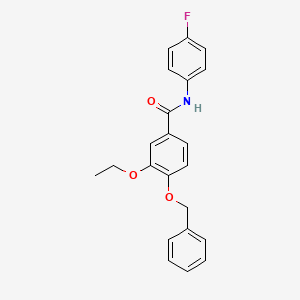![molecular formula C25H30N2O6 B4624757 2-(4-NITROPHENYL)-2-OXOETHYL 2-{[3,5-DI(TERT-BUTYL)BENZOYL]AMINO}ACETATE](/img/structure/B4624757.png)
2-(4-NITROPHENYL)-2-OXOETHYL 2-{[3,5-DI(TERT-BUTYL)BENZOYL]AMINO}ACETATE
Descripción general
Descripción
2-(4-NITROPHENYL)-2-OXOETHYL 2-{[3,5-DI(TERT-BUTYL)BENZOYL]AMINO}ACETATE is a useful research compound. Its molecular formula is C25H30N2O6 and its molecular weight is 454.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(4-nitrophenyl)-2-oxoethyl N-(3,5-di-tert-butylbenzoyl)glycinate is 454.21038668 g/mol and the complexity rating of the compound is 701. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Gel Sculpture and Supramolecular Gel
A study by Sahoo et al. (2012) introduced a library of organic salts derived from tert-butoxycarbonyl (Boc)-protected L-amino acids, leading to the development of supramolecular gels with remarkable load-bearing, moldable, and self-healing properties. This research highlights the potential of simple organic molecules, like derivatives of the specified compound, in creating materials with unique mechanical properties suitable for stress-bearing applications and possibly in the development of moldable electronics or biomaterials (Sahoo et al., 2012).
Photochemistry of Aromatic Nitro Compounds
Döpp (1971) explored the light-induced reactions of o-Nitro-tert-butylbenzenes, leading to insights into the mechanisms of nitration and the potential for light-sensitive materials based on aromatic nitro compounds. Although the study focuses on a slightly different chemical structure, it underscores the role of nitro groups in photoreactions, which could be relevant for designing photoresponsive materials (Döpp, 1971).
Mesogenic Materials with Nitro Group
Abboud et al. (2017) synthesized new mesogenic series incorporating the nitro group, demonstrating the influence of nitro groups on liquid crystalline properties. This study is significant for the development of advanced liquid crystal displays (LCDs) and optoelectronic devices, showcasing the utility of nitro-substituted compounds in tuning the phase behavior of mesogenic materials (Abboud et al., 2017).
Magnetic Characterization of Polymers
Research by Miura et al. (1993) on poly(1,3-phenyleneethynylene) with pendant nitronyl nitroxide radicals delves into the magnetic properties of polymers, providing a foundation for the development of polymeric materials with tailored magnetic properties for use in data storage or magnetic sensors (Miura et al., 1993).
Luminescence Sensing and Photocatalytic Properties
Zhang et al. (2018) highlighted the synthesis of coordination polymers for luminescence sensing of metal ions and organic molecules, as well as their photocatalytic applications. The study demonstrates the potential of coordination polymers in environmental monitoring and remediation, specifically in detecting pollutants like nitrobenzene derivatives and in catalyzing the degradation of hazardous substances (Zhang et al., 2018).
Propiedades
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] 2-[(3,5-ditert-butylbenzoyl)amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O6/c1-24(2,3)18-11-17(12-19(13-18)25(4,5)6)23(30)26-14-22(29)33-15-21(28)16-7-9-20(10-8-16)27(31)32/h7-13H,14-15H2,1-6H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTAAVURTLQKZTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)NCC(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({5-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE](/img/structure/B4624693.png)

![3-({4-[(3,4-Dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}carbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4624711.png)
![N-{4-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl}-2-nitrobenzamide](/img/structure/B4624719.png)
![1-(3-methoxyphenyl)-5-methyl-N-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4624727.png)

![N-(5-CHLORO-2-PYRIDINYL)-2-{[4-ETHYL-5-(2-THIENYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B4624733.png)


![2-(3,4-Dimethylphenoxy)-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B4624747.png)

![3-butoxy-N-[(2,4-dichlorophenyl)carbamothioyl]benzamide](/img/structure/B4624753.png)
![4-{[2-(benzylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}benzoic acid](/img/structure/B4624760.png)

